molecular formula C8H15N B13813706 N-Cyclopentylidene isopropyl amine CAS No. 61955-29-1

N-Cyclopentylidene isopropyl amine

Katalognummer: B13813706
CAS-Nummer: 61955-29-1
Molekulargewicht: 125.21 g/mol
InChI-Schlüssel: HICRSSQIWNQRPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclopentylidene isopropyl amine is an organic compound with the molecular formula C8H15N It is a derivative of isopropylamine, where the nitrogen atom is bonded to a cyclopentylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Cyclopentylidene isopropyl amine can be synthesized through the reaction of cyclopentanone with isopropylamine. The reaction typically involves the condensation of cyclopentanone with isopropylamine under acidic or basic conditions to form the imine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclopentylidene isopropyl amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Cyclopentylidene isopropyl amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Wirkmechanismus

The mechanism of action of N-Cyclopentylidene isopropyl amine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isopropylamine: A primary amine with similar reactivity but lacking the cyclopentylidene group.

    Cyclopentylamine: Contains a cyclopentyl group but lacks the imine functionality.

    Diisopropylamine: A secondary amine with two isopropyl groups.

Uniqueness

N-Cyclopentylidene isopropyl amine is unique due to the presence of both the cyclopentylidene and isopropyl groups, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

61955-29-1

Molekularformel

C8H15N

Molekulargewicht

125.21 g/mol

IUPAC-Name

N-propan-2-ylcyclopentanimine

InChI

InChI=1S/C8H15N/c1-7(2)9-8-5-3-4-6-8/h7H,3-6H2,1-2H3

InChI-Schlüssel

HICRSSQIWNQRPN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N=C1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.